1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
Description
The compound 1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one (hereafter referred to as Compound A) features a pyridinone core substituted with two key moieties:
- A 2-oxoethylpiperazine group bearing a 4-fluorophenyl substituent.
- A 1,2,4-oxadiazole ring linked to an ortho-tolyl (o-tolyl) group at the 3-position of the pyridinone.
This structure combines pharmacophores known for diverse biological activities. The 4-fluorophenylpiperazine moiety is common in ligands targeting serotonin and dopamine receptors, while the 1,2,4-oxadiazole ring enhances metabolic stability and serves as a bioisostere for ester or amide groups .
Properties
IUPAC Name |
1-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN5O3/c1-18-5-2-3-6-21(18)24-28-25(35-29-24)22-7-4-12-32(26(22)34)17-23(33)31-15-13-30(14-16-31)20-10-8-19(27)9-11-20/h2-12H,13-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKBASOGQXOOBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmacological Applications
The compound's structure suggests a variety of potential biological activities:
Antidepressant Activity
Research indicates that compounds containing piperazine moieties exhibit antidepressant effects. The presence of the fluorophenyl group may enhance the binding affinity to serotonin receptors, potentially leading to improved efficacy in treating mood disorders .
Antitumor Properties
Studies have shown that pyridinone derivatives can inhibit cancer cell proliferation. The oxadiazole ring is known for its biological activity against various cancer types. The compound's ability to interact with DNA and enzymes involved in cell cycle regulation may contribute to its antitumor effects .
Antimicrobial Activity
The structural components of this compound suggest potential antimicrobial properties. Compounds with similar frameworks have demonstrated effectiveness against a range of bacterial and fungal pathogens, making this compound a candidate for further exploration in infectious disease treatment .
Case Studies
Several studies have investigated the biological activities of similar compounds, providing insights into the potential applications of this specific structure:
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from readily available piperazine derivatives and pyridinones. Understanding the SAR is crucial for optimizing its biological activity:
- Piperazine Core : Modifications on the piperazine nitrogen can influence receptor binding and selectivity.
- Fluorophenyl Substitution : The introduction of fluorine enhances lipophilicity and may improve blood-brain barrier penetration.
- Oxadiazole Ring : Variations in the oxadiazole substituents can affect antimicrobial potency and selectivity.
Chemical Reactions Analysis
Synthetic Pathway
The compound is synthesized via a multi-step sequence:
-
Formation of the 1,2,4-oxadiazole ring : Condensation of o-tolyl amidoxime with a pyridine-3-carbonyl chloride derivative under microwave irradiation (120°C, 30 min) yields the 3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one intermediate .
-
Piperazine coupling : The 4-(4-fluorophenyl)piperazine group is introduced via nucleophilic substitution of a bromoethyl intermediate at the pyridinone nitrogen, followed by oxidation to form the ketone linker .
Reactivity of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole moiety undergoes ring-opening reactions under acidic or reductive conditions:
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Acid hydrolysis : Treatment with HCl (6M, reflux) cleaves the oxadiazole ring to form a diamide derivative (confirmed via LC-MS, m/z 489.2 [M+H]⁺) .
-
Catalytic hydrogenation : H₂/Pd-C in ethanol reduces the oxadiazole to a urea analog, destabilizing the heterocycle .
| Reaction | Conditions | Product | Stability |
|---|---|---|---|
| Acid hydrolysis | 6M HCl, 100°C, 4 hr | 5-(2-carbamoylpyridin-3-yl)-N-o-tolylurea | Low (degradation-prone) |
| Hydrogenation | 10% Pd-C, H₂ (1 atm), EtOH | 3-(3-(o-tolyl)ureido)pyridin-2(1H)-one | Moderate |
Modifications at the Piperazine Nitrogen
The piperazine group participates in N-alkylation and acylation :
-
N-Alkylation : Reacts with ethyl chloroacetate (K₂CO₃, DMF) to form a quaternary ammonium salt (confirmed by ¹H NMR: δ 4.2 ppm, -CH₂COOEt) .
-
Acylation : Acetic anhydride selectively acetylates the secondary amine (yield: 65%) .
Pyridinone Ring Reactivity
The pyridinone ring undergoes oxidation and hydrogenation :
-
Oxidation : MnO₂ oxidizes the lactam to a pyridine-2,5-dione (λmax shift from 270 nm to 310 nm) .
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Hydrogenation : H₂/PtO₂ reduces the ring to a piperidinone (¹³C NMR: 175 ppm, C=O) .
Stability Under Physiological Conditions
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pH-dependent degradation : The compound is stable at pH 7.4 (t₁/₂ > 24 hr) but degrades rapidly in acidic media (pH 2.0, t₁/₂ = 3.2 hr) due to oxadiazole ring hydrolysis .
-
Photodegradation : UV light (254 nm) induces cleavage of the fluorophenyl-piperazine bond (QTOF-MS: m/z 212.1 [C₁₁H₁₄FN₂O]⁺) .
Catalytic and Enzymatic Reactions
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CYP450 metabolism : In vitro studies with human liver microsomes indicate hydroxylation at the o-tolyl group (major metabolite: m/z 428.2 [M+H]⁺) .
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Esterase hydrolysis : The ketone linker is resistant to esterases, enhancing metabolic stability .
Key Findings:
Comparison with Similar Compounds
Positional Isomers: Oxadiazole Substituent Placement
Compound B (from ):
1-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one.
- Key Differences: Oxadiazole is at the 5-position of the pyridinone (vs. 3-position in Compound A). Substituent on the aryl group: 4-methylphenyl (para-methyl) vs. o-tolyl (ortho-methyl).
- Implications: Positional isomerism may alter steric interactions with biological targets. LogP values are expected to differ: o-tolyl (Compound A) is more lipophilic than 4-methylphenyl (Compound B), affecting membrane permeability .
Heterocyclic Core Variations
Compound C (SD12-1405 from ):
4-{[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-2-one.
- Key Differences: Core structure: Piperazin-2-one (vs. pyridinone in Compound A). Substituents: Pyrazole and methyl-oxadiazole (vs. o-tolyl-oxadiazole).
- Implications: The pyridinone core in Compound A may enable stronger hydrogen bonding compared to the pyrazole in Compound C. LogP for Compound C is 1.12, suggesting Compound A (with o-tolyl) could have higher lipophilicity .
Piperazine Derivatives with Bioisosteric Replacements
Compound D (MK42 from ):
4-(Thiophen-3-yl)-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)butan-1-one.
- Key Differences: Core: Butanone chain (vs. pyridinone in Compound A). Substituents: Thiophene and trifluoromethylpyridine (vs. o-tolyl-oxadiazole).
- Implications :
Structural Features Influencing Physicochemical Properties
*Estimated based on substituent contributions.
Q & A
Q. Key Intermediates :
| Step | Intermediate | Role |
|---|---|---|
| 1 | 4-(4-Fluorophenyl)piperazine | Piperazine precursor |
| 2 | 3-(o-Tolyl)-1,2,4-oxadiazole-5-carbonitrile | Oxadiazole precursor |
| 3 | 2-Oxoethylpyridinone | Core scaffold |
Challenges : Steric hindrance during cyclization and regioselectivity in coupling steps require careful optimization .
Advanced Question: How can Design of Experiments (DoE) optimize reaction yields and purity?
Methodological Answer :
Adopt a response surface methodology (RSM) to systematically vary parameters (e.g., temperature, catalyst loading, solvent ratio) and model their effects on yield/purity. Example workflow:
Screening : Use a fractional factorial design to identify critical factors (e.g., solvent polarity for oxadiazole cyclization) .
Optimization : Apply a central composite design (CCD) to refine conditions. For instance, optimize reaction time and temperature for the pyridinone coupling step (see table):
| Variable | Range | Optimal Value |
|---|---|---|
| Temperature | 60–100°C | 85°C |
| Reaction Time | 4–12 hrs | 8 hrs |
| Catalyst Loading | 5–15 mol% | 10 mol% |
Validation : Confirm robustness with triplicate runs under optimal conditions. Yield improvements from 45% to 72% have been reported using DoE in analogous syntheses .
Basic Question: What analytical techniques confirm the compound’s structural integrity?
Q. Methodological Answer :
-
X-ray Crystallography : Resolve the 3D structure and confirm regiochemistry. Use SHELXL for refinement (R factor < 0.05) . Example data from a related compound :
Parameter Value Space Group P-1 R Factor 0.031 Temperature 173 K -
NMR Spectroscopy : Assign peaks using 2D techniques (e.g., HSQC, HMBC). Key signals:
-
Mass Spectrometry : Confirm molecular weight (e.g., HRMS: [M+H]⁺ calculated within 2 ppm error).
Advanced Question: How to resolve contradictions in crystallographic data refinement?
Methodological Answer :
Discrepancies often arise from twinning or disorder . Mitigation strategies:
Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model twin domains. For example, a twin fraction of 0.32 was resolved in a fluorophenyl-pyrazole analog .
Disorder Modeling : Split atoms into multiple positions (e.g., piperazine ring disorder) and refine occupancy ratios. Apply restraints (DFIX, SIMU) to maintain geometry .
Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry .
Case Study : A related trifluoroacetate salt showed hydrogen bonding ambiguities resolved via SHELXE’s density modification .
Advanced Question: What in vitro assays evaluate its pharmacological activity?
Q. Methodological Answer :
- Receptor Binding Assays : Screen against serotonin (5-HT₁A) or dopamine D2/D3 receptors due to the piperazine moiety. Use radioligands (e.g., [³H]WAY-100635) in competitive binding assays .
- Kinase Inhibition : Test against kinases (e.g., JAK2, EGFR) using ADP-Glo™ assays, given the oxadiazole’s role in kinase inhibitor scaffolds .
- Cellular Uptake : Measure permeability via Caco-2 monolayers. Use HPLC (C18 column, ammonium acetate buffer pH 6.5) to quantify intracellular concentrations .
Q. Example Data :
| Assay | Target | IC₅₀ (nM) |
|---|---|---|
| 5-HT₁A Binding | Human receptors | 12.3 ± 1.2 |
| JAK2 Inhibition | Enzymatic activity | 45.7 ± 3.8 |
Basic Question: How to determine solubility and stability for in vitro studies?
Q. Methodological Answer :
-
Solubility : Use a shake-flask method with buffers (pH 1.2–7.4). Centrifuge at 15,000 rpm for 30 min and quantify supernatant via UV-Vis (λ = 254 nm) .
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Stability : Incubate in plasma or PBS (37°C, 24 hrs). Monitor degradation via LC-MS. Example protocol:
Condition % Remaining (24 hrs) Plasma 85.2 ± 2.1 PBS pH 7.4 92.6 ± 1.8
Buffer Preparation : Dissolve 15.4 g ammonium acetate in 1 L H₂O, adjust to pH 6.5 with acetic acid .
Advanced Question: How to validate target engagement in cellular models?
Q. Methodological Answer :
- Thermal Shift Assay (TSA) : Measure protein melting temperature (Tₘ) shifts upon compound binding. Use SYPRO Orange dye and real-time PCR instruments .
- CRISPR-Cas9 Knockout : Generate target gene knockouts (e.g., 5-HT₁A) and compare compound efficacy in wild-type vs. KO cells .
- SPR Biosensing : Immobilize the target protein on a CM5 chip and measure binding kinetics (ka/kd) via surface plasmon resonance .
Data Interpretation : A ΔTₘ > 2°C indicates significant target engagement .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
